Lipophilicity Differential vs. Diethyl Ester Analog: XLogP3 Δ = –1.4
The free diacid form (CAS 61555-24-6) exhibits a computed XLogP3 of 1.6, compared to 3.0 for its diethyl ester analog (CAS 61555-21-3), representing a 1.4 log-unit reduction in lipophilicity [1][2]. This difference places the free acid within the optimal Lipinski Rule of 5 range for oral bioavailability (XLogP ≤5) while the diethyl ester, despite still being within range, is substantially more lipophilic and may exhibit different membrane partitioning, plasma protein binding, and tissue distribution if used in a biological context [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (CAS 61555-24-6) |
| Comparator Or Baseline | XLogP3 = 3.0 for diethyl 3,3'-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate (CAS 61555-21-3) |
| Quantified Difference | ΔXLogP3 = –1.4 log units (free acid is ~25-fold less lipophilic) |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2019.06.18/2024.11.20 |
Why This Matters
The 1.4 log-unit lower lipophilicity of the free acid directly impacts aqueous solubility, formulation strategy, and predicted oral absorption—critical differentiators when selecting between the free acid and its ester prodrug form for in vitro or in vivo studies.
- [1] PubChem CID 71394647: XLogP3-AA = 1.6 for 3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem CID 71394648: XLogP3-AA = 3.0 for Diethyl 3,3'-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate. National Center for Biotechnology Information. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. View Source
